![molecular formula C12H11N3O2 B2817447 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1428372-29-5](/img/structure/B2817447.png)
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of GTP to cyclic GMP (cGMP), which is an important signaling molecule in various physiological processes including smooth muscle relaxation, platelet aggregation, and neurotransmission. ODQ has been widely used as a tool compound to study the role of cGMP signaling in various biological systems.
Scientific Research Applications
Cardiotonic Activities
Dihydropyridazinone derivatives, including N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, have been explored for their potent cardiotonic activities. Research led by Robertson et al. (1986) discovered that these compounds act as positive inotropes in dogs, indicating potential applications in treating heart failure by increasing the force of heart muscle contractions without significantly affecting the heart rate. Notably, the study introduced several lactam analogues with varying degrees of oral activity and duration of action, highlighting the compound's potential as a potent and long-acting oral inotrope (Robertson et al., 1986).
Antibacterial Agents
A study by Desai et al. (2008) synthesized and evaluated the antibacterial activity of 4-oxo-thiazolidines and 2-oxo-azetidines, demonstrating moderate to good activity against gram-positive and gram-negative bacteria. This suggests the potential of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide related compounds in developing new antibacterial agents (Desai et al., 2008).
Antioxidant Activities
The antioxidant activity of new coumarin derivatives was examined by Kadhum et al. (2011), comparing their effectiveness with ascorbic acid. This study emphasizes the role of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide related compounds in combating oxidative stress, which is implicated in various chronic diseases and aging processes (Kadhum et al., 2011).
Chymase Inhibition for Aortic Aneurysm Prevention
Tsunemi et al. (2004) investigated the effects of a specific chymase inhibitor related to N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide in preventing abdominal aortic aneurysm development in a hamster model. The inhibitor significantly reduced the aortic diameter and chymase activity, indicating a promising therapeutic approach to aortic aneurysms (Tsunemi et al., 2004).
properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)13-10-5-3-2-4-9(10)11-6-7-12(17)15-14-11/h2-7H,1H3,(H,13,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSWAIUMSWBKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-Oxo-1H-pyridazin-3-YL)phenyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.